Ethyl benzenesulfonate

Genotoxic Impurity Analysis LC-MS/MS Method Validation Pharmaceutical Quality Control

Ethyl benzenesulfonate (CAS 515-46-8) is an aromatic sulfonate ester with molecular formula C8H10O3S and molecular weight 186.23 g/mol. It exists as a colorless to light yellow clear liquid at 20 °C, with a density of 1.22 g/cm³, a refractive index of 1.5090–1.5110, and a boiling point of 156 °C at 15 mmHg.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 515-46-8
Cat. No. B028296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzenesulfonate
CAS515-46-8
SynonymsBenzenesulfonic Acid Ethyl Ester;  Ethyl Phenylsulfonate;  NSC 3217;  Ethyl Besylate; 
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyXDRMBCMMABGNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Benzenesulfonate (CAS 515-46-8): Essential Physicochemical and Hazard Baseline for Informed Procurement


Ethyl benzenesulfonate (CAS 515-46-8) is an aromatic sulfonate ester with molecular formula C8H10O3S and molecular weight 186.23 g/mol [1]. It exists as a colorless to light yellow clear liquid at 20 °C, with a density of 1.22 g/cm³, a refractive index of 1.5090–1.5110, and a boiling point of 156 °C at 15 mmHg [1][2]. The compound is classified as a potential genotoxic impurity (PGI) with alkylating activity and carries GHS hazard statement H302 (harmful if swallowed) . Its structural features—an ethyl group attached to a benzenesulfonate leaving group—define its reactivity profile in nucleophilic substitution and alkylation reactions, making it a critical reference standard in pharmaceutical impurity analysis and a versatile intermediate in organic synthesis [2].

Ethyl Benzenesulfonate (CAS 515-46-8): Why Generic Substitution with Other Benzenesulfonate Esters Compromises Analytical Accuracy and Reaction Outcomes


Benzenesulfonate esters constitute a class of structurally related alkylating agents, yet subtle variations in the alkyl chain (methyl, ethyl, propyl, isopropyl) yield markedly different physicochemical behavior, analytical response, and genotoxic potency [1]. Procurement decisions that treat these compounds as interchangeable risk invalid analytical methods, misquantification of genotoxic impurities, and unpredictable reaction kinetics. For example, ethyl benzenesulfonate demonstrates distinct chromatographic retention, mass spectrometric ionization efficiency, and limits of quantification compared to its methyl and propyl analogs in validated LC-MS/MS methods [2]. Furthermore, mechanistic studies reveal that ethyl benzenesulfonate undergoes aminolysis via a tighter SN2 transition state than methyl benzenesulfonate, leading to different reaction rates and selectivity profiles [3]. In genotoxicity assessments, the ethyl ester exhibits a unique pattern of activity in Ames and micronucleus tests relative to methane- and toluenesulfonate esters, underscoring that toxicological risk cannot be extrapolated across homologs [4]. The quantitative evidence below demonstrates precisely why ethyl benzenesulfonate must be specified individually, not as a generic member of the benzenesulfonate ester family.

Ethyl Benzenesulfonate (CAS 515-46-8): Quantified Differentiation Versus Methyl, Propyl, and Isopropyl Analogs in Analytical Sensitivity, Reaction Kinetics, and Genotoxicity Profiling


Enhanced LC-MS/MS Sensitivity for Ethyl Benzenesulfonate Relative to Methyl Benzenesulfonate Enables Lower Detection Limits in Genotoxic Impurity Analysis

In a validated LC-QQQ-MS/MS method for trace genotoxic impurities in amlodipine besylate, ethyl benzenesulfonate exhibited a limit of quantification (LOQ) of 1 ng·mL⁻¹, which is 20-fold lower (more sensitive) than the 20 ng·mL⁻¹ LOQ for methyl benzenesulfonate [1]. This differential sensitivity is further corroborated by an orthogonal UPLC-UV/MS study: with UV detection, methyl and ethyl benzenesulfonate shared an LOQ of 50 ng/mL, but with MS detection, the LOQ for ethyl benzenesulfonate (1.5 ng/mL) was one order of magnitude lower than for methyl benzenesulfonate (15 ng/mL) [2]. In another LC-APCI-MS/MS method, the LOQ for ethyl benzenesulfonate was 2 ng/mL, matching methyl benzenesulfonate, while propyl benzenesulfonate required a higher LOQ of 5 ng/mL [3].

Genotoxic Impurity Analysis LC-MS/MS Method Validation Pharmaceutical Quality Control

Ethyl Benzenesulfonate Exhibits a Tighter SN2 Transition State Than Methyl Benzenesulfonate, Indicating Distinct Reaction Kinetics in Aminolysis

Kinetic studies of the aminolysis of methyl and ethyl benzenesulfonates with anilines and benzylamines in methanol and acetonitrile at 65.0 °C revealed that the cross-interaction constants ρxz and βxz (which correlate substituent effects in nucleophile and leaving group) are greater for the ethyl series than for the methyl series [1]. The larger magnitude of these constants for ethyl benzenesulfonate indicates a tighter transition state structure in the rate-determining SN2 step compared to methyl benzenesulfonate [1]. This tighter transition state is attributed to the electron-donating polar effect of the α-methyl substituent in the ethyl group, which modulates the activation barrier and necessitates a more compact geometry at the reaction center [1].

Physical Organic Chemistry Reaction Mechanism SN2 Nucleophilic Substitution

Differential Genotoxicity Profile of Ethyl Benzenesulfonate: Positive in Ames TA100 but with Distinct Potency and Spectrum Relative to Methane- and Toluenesulfonate Esters

In a comprehensive in vitro genotoxicity assessment of 19 sulfonic acid esters, ethyl benzenesulfonate tested positive in the Ames mutagenicity assay using Salmonella typhimurium strain TA100, consistent with the majority of benzenesulfonate esters [1]. However, the MCASE computational structure-activity evaluation predicted the benzenesulfonic acid esters as having 'negligible' Ames activity due to an inactivating modulator and deactivating fragment, whereas methane- and toluenesulfonic acid esters were predicted positive [1]. Experimentally, all benzenesulfonate esters were positive in TA100, but notable exceptions existed among toluenesulfonate esters (ethyl and iso-butyl were negative) [1]. In the L5178Y mouse lymphoma micronucleus test, ethyl benzenesulfonate was among the esters that induced micronuclei, confirming clastogenic/aneugenic potential, whereas the n- and iso-butyl benzenesulfonate esters did not increase micronucleated cells [1]. The study also found that the iso-propyl esters of all three sulfonic acids were the strongest mutagens overall [1].

Genetic Toxicology Mutagenicity Testing Pharmaceutical Impurity Risk Assessment

Thermal and Physical Property Benchmarking: Boiling Point, Density, and Refractive Index Data for Ethyl Benzenesulfonate Procurement and Handling Specifications

Ethyl benzenesulfonate is characterized by a boiling point of 156 °C at 15 mmHg, a density of 1.22 g/cm³, and a refractive index of 1.5090–1.5110 at 20 °C [1][2]. Commercial specifications typically require a minimum purity of 98.0% by GC, with the compound supplied as a colorless to light yellow clear liquid that is air- and moisture-sensitive, necessitating storage under inert gas at room temperature or refrigerated conditions [1][2]. These values are critical for verifying identity and quality upon receipt and for establishing proper handling and storage protocols. While methyl benzenesulfonate and propyl benzenesulfonate share the same aromatic sulfonate core, their physical constants differ (e.g., boiling point variations due to alkyl chain length), making the specific numerical values for ethyl benzenesulfonate essential for accurate compound identification and inventory management.

Physical Property Data Compound Characterization Procurement Specifications

Ethyl Benzenesulfonate (CAS 515-46-8): Evidence-Driven Application Scenarios for Analytical Method Development, Reaction Optimization, and Genotoxicity Testing


As a High-Sensitivity Analytical Standard in LC-MS/MS Method Development for Genotoxic Impurity Quantification

Ethyl benzenesulfonate serves as a critical reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying trace-level genotoxic impurities (GTIs) in pharmaceutical drug substances and products [1]. Its LOQ of 1 ng·mL⁻¹ in LC-QQQ-MS/MS and 1.5 ng/mL in UPLC-MS (versus 20 ng/mL and 15 ng/mL for methyl benzenesulfonate, respectively) makes it an ideal analyte for establishing method sensitivity benchmarks and for preparing calibration curves at sub-ppm concentrations [1][2]. The compound's distinct retention time and MS/MS fragmentation pattern enable its use as a system suitability test (SST) marker in multi-analyte methods covering benzenesulfonate, methanesulfonate, and toluenesulfonate esters [3]. Analytical laboratories procuring ethyl benzenesulfonate for this purpose benefit from its well-characterized chromatographic behavior and the availability of peer-reviewed, fully validated LC-MS/MS protocols that demonstrate accuracy (recovery ~100.2%) and precision (RSD <5%) [1].

As a Mechanistic Probe in Physical Organic Chemistry Studies of SN2 Nucleophilic Substitution

Ethyl benzenesulfonate is uniquely suited as a model substrate for investigating the transition state structure and mechanism of bimolecular nucleophilic substitution (SN2) reactions [4]. Kinetic studies have established that ethyl benzenesulfonate undergoes aminolysis via a tighter transition state than methyl benzenesulfonate, as evidenced by larger cross-interaction constants ρxz and βxz [4]. This property allows researchers to probe how subtle electronic effects (the α-methyl polar effect in the ethyl group) and steric factors modulate the activation barrier and transition state geometry [4]. Consequently, ethyl benzenesulfonate is a valuable reagent for synthetic methodology development, where understanding leaving group ability and nucleofuge behavior is essential for optimizing alkylation, sulfonylation, and esterification reactions. Its well-documented kinetic parameters and commercial availability at high purity (>98%) facilitate reproducible mechanistic investigations [5].

As a Positive Control and Reference Compound in Regulatory Genetic Toxicology Testing

Ethyl benzenesulfonate is employed as a positive control substance in bacterial reverse mutation (Ames) assays and mammalian cell micronucleus tests performed to assess the genotoxic potential of pharmaceutical impurities, intermediates, and finished products [6]. Its confirmed mutagenic activity in Salmonella typhimurium TA100 and its ability to induce micronuclei in L5178Y mouse lymphoma cells—as documented in comprehensive structure-activity studies—make it a reliable benchmark for validating assay sensitivity and for training new laboratory personnel [6]. Unlike some toluenesulfonate esters that yield false-negative results in TA100, ethyl benzenesulfonate provides a consistent positive response, ensuring that the test system is capable of detecting sulfonate ester-class genotoxins [6]. Quality control and R&D laboratories procuring ethyl benzenesulfonate for this purpose adhere to ICH M7 guidelines, which mandate the use of appropriate positive controls when testing for potentially mutagenic impurities [6].

As a Building Block in Organic Synthesis for the Introduction of Ethyl or Phenylsulfonyl Groups

In synthetic organic chemistry, ethyl benzenesulfonate functions as a versatile ethylating agent and as a precursor for installing benzenesulfonyl functionality into target molecules [5]. The compound reacts with nucleophiles (amines, alkoxides, carbanions) via SN2 displacement, enabling the synthesis of sulfonamides, ethers, and carbon-carbon bond formations [4][5]. Its reactivity profile—modulated by the ethyl group's steric and electronic properties—offers a distinct balance between the high reactivity of methyl benzenesulfonate and the sluggish kinetics of bulkier propyl or isopropyl analogs [4]. This makes ethyl benzenesulfonate particularly useful in multi-step syntheses where controlled alkylation rate and chemoselectivity are paramount. Procurement for this application emphasizes high chemical purity (≥98.0% by GC) and appropriate storage under inert atmosphere to prevent hydrolysis or oxidation, which could compromise reaction yields and product purity [5].

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